2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide
Description
Properties
IUPAC Name |
2,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O2/c1-22-6-2-3-16(22)17(23-7-9-25-10-8-23)12-21-18(24)14-5-4-13(19)11-15(14)20/h2-6,11,17H,7-10,12H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDXDGZYQFIDHHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=C(C=C(C=C2)Cl)Cl)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzamide Core: The starting material, 2,4-dichlorobenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with 2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The dichloro groups on the benzamide core can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO₄ in an acidic medium or H₂O₂ in the presence of a catalyst.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms.
Scientific Research Applications
Research indicates that compounds similar to 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide exhibit a range of biological activities:
- Antimicrobial Properties : Studies have shown that related benzamide derivatives possess significant antimicrobial effects against various bacterial strains and fungi. For instance, certain substituted benzamides demonstrated comparable efficacy to established antibiotics like isoniazid and fluconazole in inhibiting microbial growth .
- Anticancer Potential : The compound's structure suggests potential anticancer properties. Novel benzamide derivatives have been designed and synthesized, showing cytotoxic effects against several cancer cell lines, including colon and breast cancer. These compounds often exhibit mechanisms of action that involve apoptosis induction in cancer cells .
Antimicrobial Screening
A study investigated a series of 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides for their antimicrobial activity. The results indicated that the synthesized compounds exhibited significant activity against both mycobacterial and fungal strains, suggesting that similar derivatives may enhance antimicrobial efficacy .
Anticancer Activity Assessment
In another study focusing on novel benzamide analogs, researchers evaluated their cytotoxic effects on various human cancer cell lines. The results showed that certain derivatives had remarkable potency against resistant cancer strains, indicating that modifications to the benzamide structure could yield effective anticancer agents .
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below highlights key structural differences and similarities between the target compound and related benzamide derivatives:
Key Observations :
- Morpholino vs. Aminoethyl Groups: The presence of a morpholine ring (as in the target compound and compound from ) enhances solubility and hydrogen-bonding capacity compared to simpler aminoethyl derivatives (e.g., Compound 12 in ).
- Pyrrole vs.
- Chlorination Pattern : The 2,4-dichloro substitution on the benzamide core is conserved across antiparasitic candidates, whereas 3,4-dichloro derivatives (e.g., U-47700) are associated with opioid receptor binding .
Pharmacological and Physicochemical Properties
Notable Trends:
Yield Comparison :
- The target compound’s yield is unspecified but likely lower than the 72% reported for the unsubstituted morpholinoethyl analogue in sensor applications .
- Compound 12 achieved a 98% yield, attributed to optimized stoichiometry and purification via column chromatography.
Biological Activity
2,4-Dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide is a compound of interest due to its potential therapeutic applications, particularly in oncology and neuropharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its mechanisms, efficacy, and potential as a drug candidate.
Chemical Structure and Properties
The compound features a dichlorobenzamide core with a morpholinoethyl side chain and a pyrrole moiety. Its structure can be represented as follows:
This structure suggests potential interactions with biological targets through hydrogen bonding and hydrophobic interactions.
Antitumor Activity
Recent studies have indicated that derivatives of benzamide compounds, including this compound, exhibit significant antitumor properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit RET kinase activity, which is crucial in various cancers. In one study, compounds showed moderate to high potency in ELISA-based kinase assays, suggesting that the target compound may similarly inhibit cell proliferation driven by oncogenic mutations .
Table 1: Antitumor Activity of Related Compounds
| Compound Name | Target | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4-Chloro-3-(5-(pyridin-3-yl)... | RET Kinase | 0.12 | Inhibition of cell proliferation |
| 2,4-Dichloro-N-benzamide | Not specified | TBD | TBD |
Neuropharmacological Effects
The morpholinoethyl group in the compound suggests potential central nervous system activity. Studies on related pyrrole derivatives have shown promising results in modulating neurotransmitter systems and exhibiting neuroprotective effects. For example, pyrrole derivatives have been investigated for their ability to scavenge free radicals and protect neuronal cells from oxidative stress .
Antibacterial Properties
The antibacterial efficacy of similar pyrrole-containing compounds has been documented. In vitro studies using disk diffusion techniques demonstrated that these compounds possess bacteriostatic properties against both Gram-positive and Gram-negative bacteria . This raises the possibility that this compound may also exhibit similar antibacterial activity.
Case Studies
One notable study focused on the synthesis of related benzamide derivatives and their biological evaluations. The results highlighted that modifications in the side chains significantly influenced the biological activity, suggesting a structure-activity relationship (SAR) that could be explored further with the target compound .
Research Findings
Research has consistently shown that the biological activity of benzamide derivatives is influenced by:
- Substituent Effects : The presence of electron-withdrawing groups like chlorine enhances potency against certain targets.
- Structural Flexibility : The morpholino group provides conformational flexibility which may enhance binding to biological targets.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)benzamide, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via sequential alkylation and benzoylation steps. For example:
- Alkylation : React 1-methyl-1H-pyrrole-2-amine with a morpholinoethyl precursor (e.g., 2-morpholinoethyl bromide) under basic conditions (e.g., NaHCO₃) in acetonitrile or THF.
- Benzoylation : Treat the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base (e.g., triethylamine) at 0–25°C.
- Optimization : Use protecting groups (e.g., Boc for amines) to minimize side reactions. Purify via silica gel chromatography or recrystallization as HCl salts to improve purity .
- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry (e.g., 1.2 equivalents of benzoyl chloride) to enhance yields.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral signatures should researchers expect?
- Techniques :
- ¹H NMR : Look for signals at δ 6.5–7.5 ppm (aromatic protons), δ 3.5–4.0 ppm (morpholine CH₂ groups), and δ 2.5–3.0 ppm (pyrrole methyl group).
- ESI-MS : Expect a molecular ion peak at m/z corresponding to [M+H]⁺ (exact mass depends on isotopic Cl distribution).
- IR : Confirm amide C=O stretch near 1650–1680 cm⁻¹ and aromatic C-Cl stretches at 550–750 cm⁻¹ .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data for this compound across different assays?
- Approach :
- Assay Validation : Ensure consistent cell lines (e.g., Trypanosoma brucei for antiparasitic studies, as in ) and control for solvent effects (e.g., DMSO concentration).
- Structural Confirmation : Re-characterize batches via HPLC and NMR to rule out impurities or degradation (e.g., highlights hydrolysis risks under acidic conditions).
- SAR Analysis : Compare with derivatives (e.g., compounds with varying aryl substituents) to identify critical pharmacophores .
Q. What crystallographic challenges arise during structural elucidation, and how can SHELX software improve refinement outcomes?
- Challenges :
- Twinning : Common in morpholine-containing compounds due to flexible side chains.
- Disorder : The pyrrole ring may exhibit positional disorder.
- Solutions :
- Use SHELXL for high-resolution refinement: Apply TWIN and BASF commands to model twinning. For disorder, split occupancy models and restrain geometric parameters (e.g., DFIX for bond lengths) .
- Validate with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks .
Q. How does the stability of this compound under physiological conditions impact its pharmacokinetic profiling?
- Methodology :
- Hydrolysis Studies : Incubate the compound in buffer solutions (pH 1–7.4) at 37°C and monitor degradation via LC-MS. shows chloro-substituted benzamides are prone to hydrolysis at extremes (pH < 2 or > 10).
- Metabolite Identification : Use liver microsomes to assess CYP450-mediated oxidation of the pyrrole or morpholine moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
